molecular formula C8H14N4OS B14950227 N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B14950227
M. Wt: 214.29 g/mol
InChI Key: RNSNKGVZBHQYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a triazole ring, and a sulfanyl group attached to an acetamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring can participate in reduction reactions, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles. Substitution reactions can lead to various alkylated derivatives of the compound.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. Additionally, the acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

N-tert-butyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)11-6(13)4-14-7-9-5-10-12-7/h5H,4H2,1-3H3,(H,11,13)(H,9,10,12)

InChI Key

RNSNKGVZBHQYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.